2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide
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Overview
Description
2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes a furan ring, a cyano group, and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution can be facilitated by using bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the cyano group can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The cyano group and furan ring may play a role in binding to enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-6-furan-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- **2-{[3-cyano-6-furan-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(furan-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c19-10-14-13(15-7-4-8-24-15)9-16(22)21-18(14)25-11-17(23)20-12-5-2-1-3-6-12/h4,7-8,12-13H,1-3,5-6,9,11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCVBWUSCSIYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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